![molecular formula C20H23N3O4 B7531730 N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531730.png)
N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
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Overview
Description
N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as FEPP and has shown promise in various areas of research due to its unique chemical structure and properties.
Mechanism of Action
FEPP acts as a selective agonist for certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been shown to modulate the release of certain neurotransmitters, including dopamine and serotonin, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
FEPP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of various signaling pathways. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
FEPP has several advantages as a tool for scientific research, including its high affinity for certain receptors in the brain and its ability to modulate neurotransmitter release. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, FEPP has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Future Directions
There are several potential future directions for research on FEPP, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could focus on developing new methods for synthesizing FEPP and other compounds with similar properties. Finally, future research could explore the use of FEPP as a tool for studying the molecular mechanisms of various neurological disorders.
Synthesis Methods
FEPP can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with ethylenediamine to form the intermediate compound, which is then reacted with 2-phenylacetyl chloride to form the final product. The synthesis of FEPP is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
FEPP has been studied extensively for its potential use in scientific research, particularly in the areas of neuroscience and pharmacology. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the mechanisms of various neurological disorders.
properties
IUPAC Name |
N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-18(14-15-6-2-1-3-7-15)23-12-4-8-16(23)19(25)21-10-11-22-20(26)17-9-5-13-27-17/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFCJGYCRCZTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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